3-formyl-1H-indazole-6-carbonitrile
Overview
Description
3-formyl-1H-indazole-6-carbonitrile is a synthetic compound that belongs to the indazole class of organic molecules. It has a molecular formula of C9H5N3O and an average mass of 171.156 Da .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazoles undergo a variety of chemical reactions. Recent literature suggests that 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 451.2±25.0 °C at 760 mmHg . The flash point is 226.7±23.2 °C .Scientific Research Applications
Synthesis and Characterization
3-formyl-1H-indazole-6-carbonitrile has been a subject of interest in the synthesis of various derivatives and complex molecules. A notable study involved the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers, showcasing their anti-microbial activity against a range of bacteria and fungal species (Yakaiah et al., 2008). Similarly, a method was developed to synthesize 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, further exploring their behavior in nucleophilic substitution reactions, leading to the creation of unique 3-R-4-Nu-6-nitro-1-phenyl-1H-indazoles (Starosotnikov et al., 2003).
Biological Activity and Applications
The compound has also been evaluated for its inhibitory effects, especially concerning nitric oxide synthases. A particular study demonstrated the potency of 1H-indazole-7-carbonitrile in inhibiting nitric oxide formation, highlighting its competitive behavior against substrate and cofactor (Cottyn et al., 2008). Furthermore, research on tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives revealed their biological significance, with certain derivatives showing effective inhibition against various cancer cell lines (Lu et al., 2020).
Chemical Reactivity and Derivative Formation
This compound's role extends to facilitating the formation of novel derivatives through various chemical reactions. Studies have shown efficient cascade reactions leading to the synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives under metal-free conditions (Li et al., 2017). Additionally, the synthesis of fluorescent compounds, like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, through nucleophilic substitution in nitro derivatives of indazole, has been documented, highlighting the compound's significance in the creation of new materials with photoluminescent properties (Pakjoo et al., 2012).
Mechanism of Action
While the specific mechanism of action for 3-formyl-1H-indazole-6-carbonitrile is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Future Directions
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the development of new synthetic approaches to indazoles, including 3-formyl-1H-indazole-6-carbonitrile, is a promising area of research .
Properties
IUPAC Name |
3-formyl-2H-indazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-12-9(7)5-13/h1-3,5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXHQZMRCNZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444287 | |
Record name | 3-formyl-1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882803-60-3 | |
Record name | 3-formyl-1H-indazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.